(+)-Lupanine Perchlorate is a chemical compound derived from lupanine, which is classified within the group of bisquinolizidine alkaloids. This compound is notable for its various biological activities and potential applications in scientific research, particularly in pharmacology and biochemistry. Lupanine itself is primarily sourced from plants in the Lupinus genus, commonly known as lupins, which are known for their rich alkaloid content.
Lupanine is predominantly extracted from the seeds of Lupinus angustifolius, Lupinus luteus, and other species of the Lupinus genus. The perchlorate salt form of lupanine enhances its solubility and stability, making it more suitable for laboratory use. The classification of (+)-lupanine perchlorate falls under alkaloids, specifically within the category of quinolizidine alkaloids due to its structural characteristics.
The synthesis of (+)-lupanine perchlorate typically involves several steps:
The structural integrity and purity of the synthesized compounds are often confirmed through Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, which provide insights into the chemical shifts and functional groups present .
The molecular structure of (+)-lupanine perchlorate can be described as follows:
The conformation of lupanine derivatives generally adopts a boat conformation for ring C, which influences their reactivity and interactions with biological targets .
(+)-Lupanine perchlorate participates in several significant chemical reactions, including:
These reactions are crucial for developing new compounds with enhanced biological activity or altered pharmacological properties.
The mechanism of action for (+)-lupanine perchlorate involves its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that lupanine exhibits antidiabetic effects by modulating gene expression related to carbohydrate metabolism in liver cells . This modulation occurs through:
Relevant data from analytical methods such as Gas Chromatography-Mass Spectrometry confirm the purity and identity of (+)-lupanine perchlorate .
(+)-Lupanine perchlorate has several scientific uses:
The biosynthesis of (+)-lupanine, a tetracyclic quinolizidine alkaloid (QA), involves a conserved enzymatic cascade initiating from the amino acid lysine. The pathway proceeds through several well-defined enzymatic stages, beginning with the decarboxylation of L-lysine to form cadaverine—the universal precursor for all QAs [1] [10]. This reaction is catalyzed by a lysine/ornithine decarboxylase (L/ODC), which exhibits strict substrate specificity for L-lysine in Lupinus species [8]. Following decarboxylation, cadaverine undergoes oxidative deamination via a copper-dependent amine oxidase (CuAO), producing 5-aminopentanal. This aldehyde spontaneously cyclizes to form Δ¹-piperideine, a reactive Schiff base that serves as the branch point for various QA skeletons [1] [3].
The cyclization of Δ¹-piperideine into the tetracyclic lupanine skeleton involves non-enzymatic Schiff base formations and enzyme-catalyzed aldol condensations. A key intermediate is the diiminium cation, which undergoes stereoselective cyclization to form the quinolizidine ring system characteristic of (+)-lupanine [3] [10]. This process exhibits stereochemical precision, yielding (+)-lupanine in high enantiomeric excess (>99% ee), suggesting tight enzymatic control over ring formation and chiral specificity [3]. Final modifications involve cytochrome P450-mediated hydroxylations (e.g., at C-13) and acyltransferase-driven esterifications, generating structural diversity within Lupinus species [10].
Table 1: Key Enzymes in (+)-Lupanine Biosynthesis
Enzyme | Gene Symbol | Reaction Catalyzed | Cofactors/Requirements |
---|---|---|---|
Lysine decarboxylase | L/ODC | L-lysine → cadaverine | Pyridoxal 5'-phosphate |
Copper amine oxidase | CuAO | Cadaverine → 5-aminopentanal | Copper, topaquinone |
Acyltransferase | HMT/HLT | 13α-OH-lupanine → tigloyl ester | Tigloyl-CoA |
Cytochrome P450 monooxygenase | CYP80 | Lupanine → 13α-OH-lupanine | NADPH, O₂ |
Lysine decarboxylation represents the first committed step in QA biosynthesis, irrevocably channeling primary metabolism toward alkaloid production. The reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent decarboxylase that converts L-lysine into cadaverine with stoichiometric release of CO₂ [1] [5]. In Lupinus polyphyllus, this enzyme is localized exclusively within chloroplasts, implicating plastids as the primary site for QA precursor assembly [5]. The chloroplastic localization aligns with the enzyme's optimization for alkaline pH (8.0–9.0) and its inhibition by carbonyl reagents like aminoxyacetate, characteristic of PLP-dependent enzymes [5].
Feeding studies with isotopically labeled [¹⁵N]-L-lysine and [²H]-cadaverine demonstrate efficient incorporation into (+)-lupanine, confirming the metabolic flux through this pathway [1] [3]. The decarboxylase exhibits distinct biochemical properties from bacterial homologs, including higher substrate affinity (Kₘ = 0.25 mM for L-lysine) and sensitivity to feedback inhibition by pathway intermediates like cadaverine and Δ¹-piperideine [1]. Molecular characterization of the gene La-L/ODC from Lupinus angustifolius reveals homology to Lys decarboxylases in other QA-producing plants like Sophora flavescens, suggesting evolutionary conservation of this enzymatic function across alkaloid-producing legumes [8] [10].
Quinolizidine alkaloid biosynthesis displays strict compartmentalization within lupin tissues, with distinct roles for photosynthetic mesophyll and epidermal cells. Radiolabeling and enzyme localization studies in Lupinus polyphyllus demonstrate that the early biosynthetic steps (lysine decarboxylation and cadaverine oxidation) occur exclusively in leaf mesophyll chloroplasts [1] [5]. This compartmentalization leverages photosynthetic machinery to supply energy and carbon skeletons for alkaloid production. The chloroplastic stroma provides an optimal alkaline environment for lysine decarboxylase activity and concentrates the substrate pool via plastidic amino acid transporters [5].
Following synthesis, (+)-lupanine is translocated via phloem to accumulation sites, primarily the epidermal cells of stems, leaves, and reproductive organs [1] [4]. Epidermal storage serves a dual ecological function: deterring herbivores through surface bitterness while minimizing autotoxicity to metabolically active mesophyll cells [1] [4]. During seed development, QAs are mobilized from vegetative tissues and deposited in epidermal layers of cotyledons. Germination triggers QA hydrolysis to release nitrogen for seedling growth, coinciding with the reactivation of de novo biosynthesis in developing leaves [4] [8].
Table 2: Tissue-Specific Compartmentalization of (+)-Lupanine Metabolism
Tissue/Cell Type | Biosynthetic Role | Key Enzymes/Processes | Alkaloid Concentrations |
---|---|---|---|
Mesophyll chloroplasts | De novo QA synthesis | Lysine decarboxylase, CuAO, cyclases | Low (precursor flux) |
Leaf epidermis | Storage and defense | Transporters, vacuolar sequestration | High (up to 5% DW) |
Phloem sieve elements | Long-distance transport | Proton-coupled antiport | Moderate (in transit) |
Seed cotyledons | Nitrogen storage for germination | Esterases, hydroxylases | Very high (3–11% DW) |
The genetic architecture controlling (+)-lupanine biosynthesis involves coordinated expression of biosynthetic genes, transcription factors, and transporters. Key structural genes include L/ODC and CuAO, which are co-expressed in mesophyll cells and induced by jasmonate signaling—a response consistent with their defense-related function [8] [10]. In Lupinus albus, the pauper locus (a natural mutation) dramatically reduces seed QA levels while permitting foliar accumulation, indicating tissue-specific regulatory mechanisms [8]. Transcriptome analyses of high- and low-alkaloid lupin cultivars reveal differential expression of L/ODC, CYP80 hydroxylases, and BAHD-type acyltransferases, correlating with QA profiles [3] [10].
Recent genomic resources for Lupinus angustifolius have enabled chromosome-scale mapping of QA biosynthetic genes. The L/ODC gene resides within a genomic cluster that includes several cytochrome P450 genes (e.g., CYP80G2) implicated in lupanine hydroxylation [3] [10]. This physical clustering suggests coordinated regulation, possibly via shared promoter elements or chromatin remodeling. Additionally, comparative transcriptomics of Mexican lupins (Lupinus aschenbornii, Lupinus montanus, Lupinus bilineatus) reveals species-specific expression patterns for HMT/HLT acyltransferase, explaining divergent esterified QA profiles [4] [8].
Table 3: Genetic Elements Regulating (+)-Lupanine Biosynthesis
Genetic Element | Function | Regulatory Influence | Species |
---|---|---|---|
pauper locus | Regulatory mutation | Suppresses seed QA synthesis | Lupinus albus |
La-L/ODC promoter | Jasmonate-responsive elements | Induced by herbivory/jasmonates | Lupinus angustifolius |
CYP80G2 | Lupanine 13α-hydroxylase | Determines hydroxylation capacity | Lupinus luteus |
HMT/HLT acyltransferase | Esterification of hydroxylated QAs | Species-specific product spectrum | Lupinus aschenbornii |
Prospects for pathway elucidation now leverage comparative genomics across Lupinus species exhibiting divergent QA profiles. For instance, Lupinus bilineatus produces aphylline instead of sparteine, implying variations in cyclization enzymes [4]. CRISPR-Cas9 targeting of candidate genes in Lupinus albus, combined with metabolomic phenotyping, offers a precision breeding strategy to suppress grain QA accumulation while preserving defensive foliar alkaloids [3] [8]. Integration of multi-omic data (genome, transcriptome, metabolome) will ultimately resolve the transcriptional networks governing lupanine biosynthesis and spatial distribution.
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